2-Acetyl-4-tert-butylcyclohexan-1-one
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Overview
Description
2-Acetyl-4-tert-butylcyclohexan-1-one is an organic compound with the molecular formula C12H20O2. It is a derivative of cyclohexanone, where the acetyl group is attached to the second carbon and a tert-butyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-4-tert-butylcyclohexan-1-one can be synthesized through the reaction of acetic anhydride with 4-tert-butylcyclohexanone. The reaction typically involves heating the reactants under reflux conditions to facilitate the acetylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the acetylation process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-tert-butylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives under specific conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent is commonly used for the reduction of the carbonyl group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetyl group under appropriate conditions.
Major Products Formed
Reduction: Secondary alcohols.
Oxidation: Carboxylic acids or ketones.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
2-Acetyl-4-tert-butylcyclohexan-1-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-acetyl-4-tert-butylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanone: A precursor in the synthesis of 2-acetyl-4-tert-butylcyclohexan-1-one.
2-Acetylcyclohexanone: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
4-tert-Butyl-2-methylcyclohexanone: Similar structure but with a methyl group instead of an acetyl group.
Uniqueness
This compound is unique due to the presence of both the acetyl and tert-butyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it valuable in various synthetic and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
19980-50-8 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-acetyl-4-tert-butylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h9-10H,5-7H2,1-4H3 |
InChI Key |
JKKVIIBTROLMFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(CCC1=O)C(C)(C)C |
Origin of Product |
United States |
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